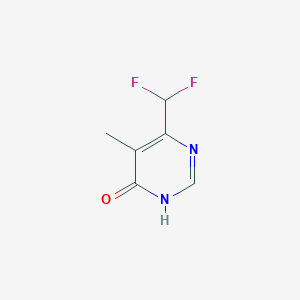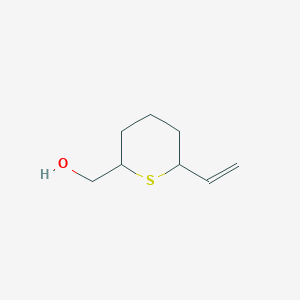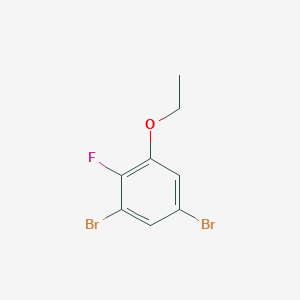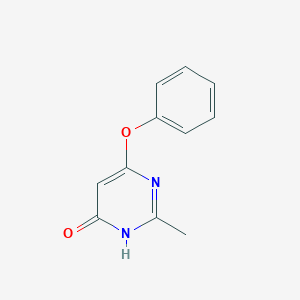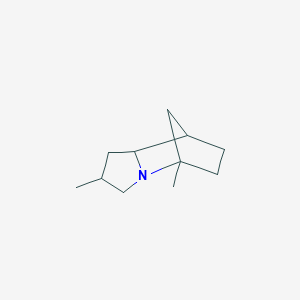
2,5-Dimethyloctahydro-5,8-methanoindolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyloctahydro-5,8-methanoindolizine is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₉N. It is a derivative of indolizine, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2,5-Dimethyloctahydro-5,8-methanoindolizine can be achieved through several methods. One common approach involves the use of classical methodologies such as the Scholtz or Chichibabin reactions . These reactions typically involve the cyclization of pyridine or pyrrole derivatives under specific conditions. Additionally, recent advances have introduced new strategies, including transition metal-catalyzed reactions and oxidative coupling . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
2,5-Dimethyloctahydro-5,8-methanoindolizine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . Substitution reactions often involve nucleophiles like halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include functionalized derivatives of the original compound.
Scientific Research Applications
2,5-Dimethyloctahydro-5,8-methanoindolizine has a wide range of scientific research applications. In chemistry, it serves as a precursor for the synthesis of various indolizine derivatives, which are used in the development of advanced functional dyes and fluorescent molecules . In biology and medicine, indolizine derivatives have shown potential as anticancer, antimicrobial, and anti-inflammatory agents . The compound’s unique structure also makes it valuable in material science for the development of organic electronic devices and sensors .
Mechanism of Action
The mechanism of action of 2,5-Dimethyloctahydro-5,8-methanoindolizine involves its interaction with specific molecular targets and pathways. For instance, indolizine derivatives have been shown to interact with enzymes and receptors involved in various biological processes . The compound’s effects are often mediated through its ability to modulate the activity of these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
2,5-Dimethyloctahydro-5,8-methanoindolizine can be compared to other similar compounds such as indole, pyrrole, and other indolizine derivatives . While all these compounds share a nitrogen-containing heterocyclic structure, this compound is unique due to its specific substitution pattern and the presence of a methano bridge. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H19N |
|---|---|
Molecular Weight |
165.27 g/mol |
IUPAC Name |
1,4-dimethyl-2-azatricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C11H19N/c1-8-5-10-9-3-4-11(2,6-9)12(10)7-8/h8-10H,3-7H2,1-2H3 |
InChI Key |
VCZUZQOGWLOJTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3CCC(C3)(N2C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


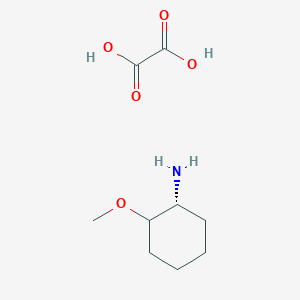

![methyl 5-[(Z)-N'-hydroxycarbamimidoyl]-2-methylbenzoate](/img/structure/B13099826.png)
![[1,2,3]Triazolo[1,5-A]pyridine-3-carbonyl chloride](/img/structure/B13099831.png)

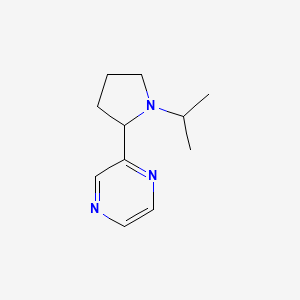
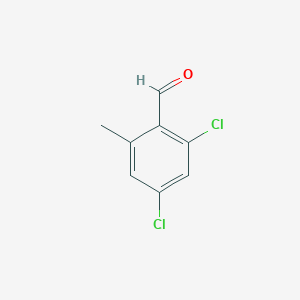
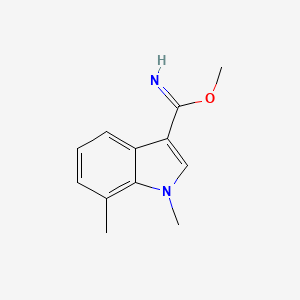
![[1,2,3]Thiadiazolo[4,5-c]pyridin-4-amine](/img/structure/B13099868.png)
